molecular formula C22H16N4OS B2829431 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1705187-20-7

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2829431
CAS No.: 1705187-20-7
M. Wt: 384.46
InChI Key: JOHLVDQUYSCINF-UHFFFAOYSA-N
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Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core linked to a phenyl ring substituted with a benzamide group and a pyrrole moiety. This structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors. The imidazothiazole scaffold is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The benzamide group may enhance binding affinity through hydrogen bonding, while the pyrrole substituent could influence lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4OS/c27-21(16-7-9-17(10-8-16)25-11-3-4-12-25)23-19-6-2-1-5-18(19)20-15-26-13-14-28-22(26)24-20/h1-15H,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHLVDQUYSCINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazo[2,1-b]thiazole core, which can be achieved through the cyclization of appropriate thioamide and imidazole precursors under acidic or basic conditions . The phenyl and pyrrole groups are then introduced through subsequent substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors to ensure precise control over reaction conditions and minimize side reactions. Additionally, the use of high-throughput screening methods can help identify the most efficient catalysts and reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Similarities and Differences

  • Imidazo[2,1-b]thiazole Derivatives: SRT1720 (N-{2-[3-(piperazine-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}-2-quinoxaline-carboxamide): Shares the imidazothiazole-phenyl-benzamide backbone but incorporates a piperazine-quinoxaline group instead of pyrrole. CHEMBL1988076 (N-[3-[5-[2-(2-methylanilino)pyrimidin-4-yl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]benzamide): Contains a pyrimidine-aniline substituent instead of pyrrole. Its lower pKi (5.6 vs. unmeasured for the target compound) suggests that pyrrole may offer steric or electronic advantages for target binding .
  • Pyrrole-Containing Analogues: CHEMBL1986943 (4-[[4-chloro-6-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]cyclohexan-1-ol): Demonstrates a higher pKi (8.1) despite differing core structure, highlighting the role of pyrrole in enhancing binding interactions .

Key Research Findings and Gaps

  • Structural Insights : The imidazothiazole core is critical for target engagement, but substituents dictate specificity. Pyrrole enhances binding in some contexts (e.g., CHEMBL1986943) but may reduce metabolic stability.
  • Unanswered Questions: The target compound’s exact biological targets, potency (pKi/IC₅₀), and pharmacokinetic profile remain uncharacterized.

Biological Activity

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound notable for its diverse biological activities. This compound integrates imidazole and thiazole rings, which are recognized for their therapeutic potential, particularly in medicinal chemistry. This article explores the biological activity of this compound through various studies, including structure-activity relationships (SAR), pharmacological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H16N4OSC_{22}H_{16}N_{4}OS with a molecular weight of 384.5 g/mol. The compound features:

  • Imidazole and Thiazole Rings : Known for their antimicrobial and antifungal properties.
  • Benzamide Core : Associated with anticancer activity.
  • Pyrrole Moiety : Contributes to diverse pharmacological effects.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, imidazo[2,1-b]thiazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that certain derivatives can induce apoptosis in various cancer cell lines, demonstrating IC50 values indicative of potent activity:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)1.61 ± 1.92Apoptosis induction
Compound BHCT116 (colon cancer)0.63–1.32CDK9 inhibition

These findings suggest that this compound may share similar mechanisms of action, warranting further investigation.

Anti-inflammatory Properties

The imidazo[2,1-b]thiazole moiety has been linked to selective inhibition of cyclooxygenase enzymes (COX). For example, derivatives have shown selectivity for COX-2 over COX-1, which is crucial for developing anti-inflammatory agents with fewer gastrointestinal side effects:

CompoundCOX InhibitionIC50 COX-2 (µM)Selectivity Index
Compound CCOX Inhibitor0.08313.7

This selectivity indicates that this compound could be a promising candidate for treating inflammatory diseases.

Antimicrobial Activity

The presence of imidazole and thiazole rings suggests potential antimicrobial properties. Compounds containing these structures have demonstrated effectiveness against various bacterial and fungal strains:

MicroorganismActivity Observed
Staphylococcus aureusInhibition at low concentrations
Candida albicansSignificant antifungal activity

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the core structure can enhance potency and selectivity against specific biological targets. For example:

  • Substitution Patterns : Variations in the phenyl ring can significantly affect anticancer activity.
  • Functional Group Modifications : Alterations on the thiazole or imidazole rings can improve binding affinity to target receptors.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Imidazo[2,1-b]thiazole Derivatives :
    • Objective : Assess anticancer efficacy.
    • Findings : Compounds showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.5 to 5 µM.
  • Evaluation of Anti-inflammatory Potential :
    • Objective : Determine COX inhibition.
    • Findings : Identified several derivatives with selective COX-2 inhibition and favorable pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step procedures, including Friedel-Crafts acylation under solvent-free conditions to achieve high yields (90–96%) . Key parameters include temperature control (60–80°C), use of Eaton’s reagent as a catalyst, and purification via column chromatography. Monitoring reaction progress with TLC and confirming structural integrity via NMR/IR spectroscopy is critical .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Spectral techniques are employed:

  • ¹H/¹³C NMR : Confirms aromatic proton environments and substituent connectivity.
  • IR Spectroscopy : Validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • Mass Spectrometry (MS) : Ensures correct molecular weight (e.g., molecular ion peak at m/z 407.4) .

Q. What preliminary assays are used to evaluate its biological activity?

  • In vitro cytotoxicity : Tested against cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can contradictory bioactivity data between similar imidazo[2,1-b]thiazole derivatives be resolved?

  • Case example : A study reports IC₅₀ = 2.1 µM against ovarian cancer cells , while another shows IC₅₀ = 8.5 µM .
  • Resolution strategies :

  • Standardize assay conditions (e.g., cell passage number, incubation time).
  • Validate target engagement via enzymatic assays (e.g., kinase inhibition profiling) .
  • Perform molecular docking to compare binding affinities across structural variants .

Q. What methodologies elucidate the compound’s mechanism of action in cancer cells?

  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.
  • Pathway analysis : Western blotting for ER stress markers (e.g., CHOP, GRP78) .
  • Target identification : Competitive binding assays using labeled inhibitors (e.g., EGFR kinase domain studies) .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Key modifications :

SubstituentEffect on ActivityReference
Pyrrol-1-ylEnhances solubility; moderate cytotoxicity (IC₅₀ = 4.3 µM)
MethanesulfonamideIncreases kinase selectivity (ΔG = -9.2 kcal/mol)
  • Replace benzamide with cyclohexanecarboxamide to improve metabolic stability .

Q. What analytical approaches resolve discrepancies in metabolic stability data?

  • In vitro metabolism : Liver microsome assays (human/rat) with LC-MS/MS quantification.
  • Contradiction : Half-life (t₁/₂) varies from 12.5 min (rat) to 45 min (human) .
  • Mitigation : Use species-specific CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways.

Methodological Considerations

Q. How to optimize pharmacokinetic properties without compromising bioactivity?

  • Strategies :

  • Introduce PEGylated groups to enhance aqueous solubility (>2 mg/mL).
  • Replace labile esters with amides to reduce hepatic clearance .
  • Use prodrug approaches (e.g., phosphate esters) for improved bioavailability .

Q. What computational tools predict off-target interactions?

  • Molecular docking : AutoDock Vina for screening against kinase libraries (e.g., EGFR, VEGFR) .
  • Pharmacophore modeling : Identify critical H-bond acceptors (e.g., benzamide carbonyl) for target specificity .

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